molecular formula C5H7NO5 B135426 (R)-2-(Carboxyformamido)Propanoic Acid CAS No. 136868-52-5

(R)-2-(Carboxyformamido)Propanoic Acid

Cat. No.: B135426
CAS No.: 136868-52-5
M. Wt: 161.11 g/mol
InChI Key: TZPZMVZGJVYAML-UWTATZPHSA-N
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Description

®-2-(Carboxyformamido)Propanoic Acid is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a carboxylic acid group and a formamido group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Carboxyformamido)Propanoic Acid typically involves the reaction of a suitable precursor with formamide under controlled conditions. One common method includes the use of a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of approximately 12-24 hours. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Carboxyformamido)Propanoic Acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Carboxyformamido)Propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The formamido group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Amino derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

®-2-(Carboxyformamido)Propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Carboxyformamido)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in binding to the active site of enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Carboxyformamido)Propanoic Acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-(Carboxyformamido)Butanoic Acid: A homologous compound with an additional carbon atom in the backbone.

    2-(Carboxyformamido)Ethanoic Acid: A simpler analog with one less carbon atom.

Uniqueness

®-2-(Carboxyformamido)Propanoic Acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both carboxylic acid and formamido groups allows for versatile chemical reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

(2R)-2-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZMVZGJVYAML-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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